molecular formula C7H5NaO5 B1592791 Sodium;furan-2,5-dione;prop-2-enoate CAS No. 52255-49-9

Sodium;furan-2,5-dione;prop-2-enoate

Cat. No.: B1592791
CAS No.: 52255-49-9
M. Wt: 192.1 g/mol
InChI Key: LDLISKWWEPKHAT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Sodium;furan-2,5-dione;prop-2-enoate has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various chemical reactions and as a building block in polymer synthesis.

    Biology: The polymer’s biodegradability makes it suitable for applications in biological systems.

    Medicine: Its biocompatibility allows for potential use in medical devices and drug delivery systems.

    Industry: The polymer is used in the production of biobased polyesters, packaging materials, and textiles due to its thermal and mechanical properties

Preparation Methods

The synthesis of Sodium;furan-2,5-dione;prop-2-enoate typically involves free radical polymerization. The process includes the polymerization of 2-propenoic acid with 2,5-furandione in the presence of a sodium salt. The reaction conditions often involve specific temperatures and catalysts to ensure the formation of the desired polymer. Industrial production methods may include solvent evaporation and curing steps to achieve the final product .

Chemical Reactions Analysis

Sodium;furan-2,5-dione;prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The polymer can undergo oxidation reactions, often in the presence of oxidizing agents.

    Reduction: Reduction reactions may occur under specific conditions, although these are less common.

    Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Mechanism of Action

The mechanism of action of Sodium;furan-2,5-dione;prop-2-enoate involves its interaction with molecular targets and pathways. The polymer’s structure allows it to form hydrogen bond networks, which stabilize its two-dimensional polymeric structures. These interactions contribute to its thermal stability and material properties.

Comparison with Similar Compounds

Sodium;furan-2,5-dione;prop-2-enoate can be compared with other similar compounds, such as:

  • Acrylic acid-maleic anhydride polymer sodium salt
  • Maleic anhydride-acrylic acid copolymer sodium salt
  • 2,5-Furandione-2-propenoic acid copolymer sodium salt These compounds share similar structural features but differ in their specific applications and properties. The unique combination of 2-propenoic acid and 2,5-furandione in the presence of sodium salt gives this polymer distinct biodegradability and renewable characteristics .

Properties

IUPAC Name

sodium;furan-2,5-dione;prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O3.C3H4O2.Na/c5-3-1-2-4(6)7-3;1-2-3(4)5;/h1-2H;2H,1H2,(H,4,5);/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLISKWWEPKHAT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)[O-].C1=CC(=O)OC1=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52255-49-9
Record name 2-Propenoic acid, polymer with 2,5-furandione, sodium salt
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, polymer with 2,5-furandione, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.806
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium;furan-2,5-dione;prop-2-enoate
Reactant of Route 2
Sodium;furan-2,5-dione;prop-2-enoate
Reactant of Route 3
Sodium;furan-2,5-dione;prop-2-enoate
Reactant of Route 4
Sodium;furan-2,5-dione;prop-2-enoate
Reactant of Route 5
Sodium;furan-2,5-dione;prop-2-enoate
Reactant of Route 6
Sodium;furan-2,5-dione;prop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.